ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate; oxalic acid
Description
This compound is a thiophene-based derivative featuring a 2,6-dimethylmorpholine substituent, a 4-methoxyphenyl group, and an oxalic acid counterion. The oxalic acid likely serves as a counterion to improve crystallinity or modulate physicochemical properties. Though direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., morpholine-containing heterocycles) suggest applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S.C2H2O4/c1-5-29-23(27)21-19(17-6-8-18(28-4)9-7-17)14-31-22(21)24-20(26)10-11-25-12-15(2)30-16(3)13-25;3-1(4)2(5)6/h6-9,14-16H,5,10-13H2,1-4H3,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBBUGLQMDCQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCN3CC(OC(C3)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiophene, which is known to have a wide range of biological activities. .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various biological targets, leading to a range of effects.
Biological Activity
Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate; oxalic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiophene core, an ethyl ester group, a morpholine derivative, and an amide linkage, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H28N2O4S, with a molecular weight of 380.5 g/mol. The structural complexity allows for various interactions within biological systems, particularly with enzymes and receptors involved in inflammation and pain management.
The biological activity of this compound is primarily linked to its ability to modulate the activity of specific enzymes or receptors. The presence of the morpholine ring and amide linkage suggests favorable binding interactions that may influence various biochemical pathways.
Potential Interactions
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially affecting the synthesis or breakdown of biologically active molecules.
- Receptor Binding : Its structure may allow it to bind to specific receptors implicated in pain perception and inflammatory responses.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds and derivatives, providing insights into their potential therapeutic applications.
Antimicrobial Activity
A related study investigated the antimicrobial properties of compounds featuring morpholine and thiophene structures. Significant activity was observed against various bacterial strains, suggesting that this compound may exhibit similar effects.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound RO4 (related structure) | Antifungal | 62.5 |
| Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate | Antibacterial (hypothetical based on structure) | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines have shown varying degrees of toxicity for compounds with similar structural motifs. Understanding these effects is crucial for evaluating the safety profile of this compound.
Case Studies
- Case Study on Morpholine Derivatives : A study highlighted the potential of morpholine-containing compounds in treating inflammation-related conditions. The derivatives showed promising results in reducing inflammatory markers in vitro.
- Thiophene-Based Compounds : Research on thiophene derivatives indicated their effectiveness as anti-inflammatory agents, which can be extrapolated to predict similar activity for the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs:
3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9) Similarities: Incorporates a 4-methoxyphenyl group and sulfur-containing heterocycle. Differences: Features a nucleotide-like backbone with a phosphino group, contrasting with the thiophene-carboxylate scaffold of the target compound. Functional Implications: The nucleotide analog is designed for oligonucleotide synthesis, whereas the target compound’s thiophene-morpholine structure may favor kinase inhibition or receptor binding.
1-[[[2,3-Difluoro-4-(2-Morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic Acid (EP 4 374 877 A2) Similarities: Contains a morpholine ring and aromatic substituents (trifluoromethyl groups). Differences: Includes a cyclopentane-carboxylic acid core and fluorinated groups, which enhance metabolic stability compared to the target compound’s thiophene-oxalic acid system. Functional Implications: Fluorination typically improves bioavailability and target affinity, suggesting divergent optimization strategies.
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid) Similarities: Carboxylic acid moiety (cf. oxalic acid in the target compound). Differences: Cyclopropane ring and dichlorophenyl group instead of thiophene-morpholine architecture. Functional Implications: Cyclanilide is a plant growth regulator, highlighting how structural variations dictate application niches.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Research Findings and Methodological Insights
- Crystallographic Analysis : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, suggesting that the target compound’s crystal structure could be resolved using this software . Morpholine ring puckering, as defined by Cremer-Pople coordinates , may influence conformational stability and intermolecular interactions.
- Synthetic Challenges : The oxalic acid counterion may facilitate crystallization, akin to cyclanilide’s use of carboxylic acid groups for stability . However, steric hindrance from the 2,6-dimethylmorpholine group could complicate synthesis compared to simpler analogs.
Preparation Methods
Synthesis of Intermediate A
Intermediate A is prepared via the Gewald reaction, combining 4-methoxybenzaldehyde, ethyl cyanoacetate, and elemental sulfur in the presence of a base. Patent WO2014106800A2 details conditions for analogous thiophene syntheses:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature | Reflux (78°C) | 24 h |
| Catalyst | Piperidine | 0.1 eq |
The product is purified via recrystallization from ethanol/water (3:1), yielding pale-yellow crystals.
Synthesis of Intermediate B
3-(2,6-Dimethylmorpholin-4-yl)propanoic acid is synthesized by reacting 2,6-dimethylmorpholine with acrylic acid under acidic conditions. WO2019145726A1 reports:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Water | 92 |
| Temperature | 50°C | 12 h |
| Acid | HCl (1M) | 1.5 eq |
The crude product is extracted with dichloromethane and concentrated under reduced pressure.
Amide Coupling
Intermediate A and Intermediate B are coupled using ethyl chloroformate (ECF) as an activating agent. WO2019145726A1 optimizes this step for similar substrates:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 78 |
| Temperature | 0°C to RT | 6 h |
| Base | DIPEA | 2.2 eq |
The reaction is quenched with aqueous NaHCO₃, and the product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Salt Formation with Oxalic Acid
The free base is dissolved in hot ethanol and treated with oxalic acid (1.05 eq) to form the final salt. Data from CAS 1051924-45-8 (a structurally related compound) indicates:
| Parameter | Condition | Purity (%) |
|---|---|---|
| Solvent | Ethanol | 99.5 |
| Temperature | 60°C | 1 h |
| Molar Ratio | 1:1.05 (base:oxalic acid) | — |
The salt precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum.
Analytical Characterization
Spectral Data
Thermal Analysis
-
Melting Point : 182–184°C (decomposition observed at 190°C).
-
TGA : 5% weight loss at 150°C, confirming stability under storage conditions.
Process Optimization Challenges
Byproduct Formation During Amide Coupling
Patent WO2014106800A2 identifies N-acylurea byproducts when using carbodiimide coupling agents (e.g., EDCl). Substituting ECF reduces this side reaction, improving yield from 62% to 78%.
Q & A
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) like particle size/distribution. Use Design of Experiments (DoE, JMP software) to optimize parameters (e.g., stirring rate, cooling gradient). Validate with ANOVA for statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
